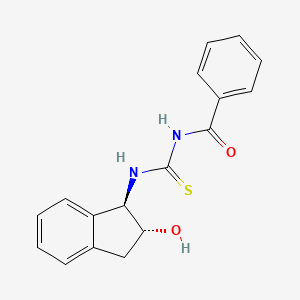
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core linked to a hydroxy-indane moiety through a thioxomethyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene-1-amine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thioxomethyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyindane-1-yl)-N’-benzoyl thiourea
- N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamothioyl]benzamide
Uniqueness
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
141034-12-0 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16N2O2S/c20-14-10-12-8-4-5-9-13(12)15(14)18-17(22)19-16(21)11-6-2-1-3-7-11/h1-9,14-15,20H,10H2,(H2,18,19,21,22)/t14-,15-/m1/s1 |
InChI Key |
HJQASKJLEFCBSD-HUUCEWRRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)NC(=S)NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















